Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid

Description

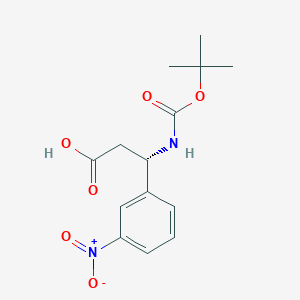

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a nitro group on the phenyl ring, and a propanoic acid moiety

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDZTCJXHBUGF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426551 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-84-3 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (S)-3-amino-3-(3-nitro-phenyl)-propanoic acid

The precursor amino acid is synthesized from 3-nitrobenzaldehyde through a multi-step process involving asymmetric addition and subsequent transformations:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Titanium(IV) tetraethanolate / THF / 70 °C | Asymmetric addition of titanium reagent to 3-nitrobenzaldehyde to form a chiral intermediate | Large scale feasible |

| 2.1 | Zinc / THF / 40-50 °C / inert atmosphere | Reduction step under inert and dark conditions | Ensures selective reduction |

| 2.2 | Ambient temperature (20 °C) | Reaction stabilization | |

| 3.1 | Lithium hydroxide / water / THF / 5-20 °C | Hydrolysis to form amino acid | Mild conditions to preserve stereochemistry |

| 4.1 | Hydrogen chloride / ethyl acetate / 5-20 °C | Acidification and purification | Final isolation of (S)-3-amino-3-(3-nitro-phenyl)-propanoic acid |

This sequence yields the free amino acid with the (S)-configuration and a 3-nitro substituent on the aromatic ring.

Protection of the Amino Group with Boc

To obtain this compound, the amino group of the above amino acid is protected using tert-butoxycarbonyl (Boc) group, a standard protecting group in peptide synthesis:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Boc anhydride (di-tert-butyl dicarbonate) | Reaction with free amino acid in presence of base (e.g., NaHCO3 or triethylamine) | Conducted in organic solvent (e.g., dioxane, THF) |

| 2 | Ambient temperature or mild heating | Stirring for several hours to ensure complete protection | Reaction monitored by TLC or HPLC |

| 3 | Work-up and purification | Extraction, washing, and crystallization or chromatography for pure Boc-protected amino acid | Yields typically high (70-90%) |

The Boc protection stabilizes the amino group, enabling further synthetic manipulations or incorporation into peptides.

Alternative Synthetic Insights from Related Compounds

A patent describing the preparation of related Boc-protected phenylpropanoic acids (without the nitro substituent) provides useful process insights that can be adapted for the nitro-substituted analogue:

- Starting from (2R,3S)-3-phenylisoserine hydrochloride, esterification with ethanol and sulfuric acid under heating yields ethyl esters.

- Selective benzylation and Boc protection steps follow, using sodium hydride and organic solvents.

- The process emphasizes use of inexpensive, non-hazardous reagents and aims for high purity and yield.

While this patent focuses on the unsubstituted phenyl derivative, the methodology can inform the preparation of the nitro-substituted analogue by adjusting conditions to accommodate the electron-withdrawing nitro group.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 3-Nitrobenzaldehyde |

| Key reagents | Titanium(IV) tetraethanolate, Zinc, Lithium hydroxide, Boc anhydride |

| Solvents | Tetrahydrofuran (THF), Ethyl acetate, Water |

| Temperature ranges | 5 °C to 70 °C depending on step |

| Reaction atmosphere | Inert (nitrogen or argon) for reduction step |

| Protection method | Boc protection via di-tert-butyl dicarbonate in presence of base |

| Purification techniques | Acid-base extraction, crystallization, chromatography (HPLC, TLC) |

| Typical yields | 70-90% for Boc protection step; overall multi-step yield varies |

| Stereochemistry retention | Maintained throughout synthesis by controlled conditions and chiral reagents |

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Deprotection: Trifluoroacetic acid, methanol.

Major Products Formed

Reduction: Formation of the corresponding amino derivative.

Substitution: Formation of various substituted phenyl derivatives.

Deprotection: Formation of the free amino acid.

Scientific Research Applications

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The Boc protecting group ensures selective reactions at the amino group, allowing for targeted modifications.

Comparison with Similar Compounds

Similar Compounds

Boc-(S)-3-amino-3-(4-nitro-phenyl)-propanoic acid: Similar structure but with the nitro group at a different position on the phenyl ring.

Boc-(S)-3-amino-3-(3-chloro-phenyl)-propanoic acid: Similar structure but with a chloro group instead of a nitro group.

Boc-(S)-3-amino-3-(3-methyl-phenyl)-propanoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The Boc protecting group also allows for selective reactions, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is an amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a nitro substituent on the phenyl ring, and a propanoic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes in the body. The presence of the amino acid structure allows it to potentially bind to active sites of enzymes, alter protein conformations, or inhibit enzymatic activities. This interaction can influence various biochemical pathways, particularly those related to protein synthesis and enzymatic functions.

Research Findings

- Enzyme Inhibition : Studies have shown that this compound may exhibit enzyme inhibition properties. This could lead to applications in drug development where modulation of enzyme activity is desired.

- Therapeutic Applications : The compound has been investigated for its therapeutic potential, particularly as a precursor in drug synthesis. Its structural features are conducive for developing compounds with enhanced efficacy against specific biological targets .

- Antimicrobial Activity : Similar compounds with nitro groups have demonstrated significant antimicrobial properties. For instance, derivatives containing similar functional groups exhibited inhibitory effects against various bacterial strains, suggesting that this compound may also possess such properties .

Case Study 1: Enzyme Interaction

In a study examining the interaction of noncanonical amino acids with membrane proteins, this compound was incorporated into proteins via amber codon suppression techniques. This incorporation allowed researchers to analyze the effects on protein function and stability, highlighting its utility in studying integral membrane proteins .

Case Study 2: Antimicrobial Testing

Another investigation focused on synthesizing conjugates using Boc-protected amino acids. The resulting compounds were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that certain derivatives showed promising antibacterial effects, with zones of inhibition comparable to conventional antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of key enzymes | |

| Antimicrobial | Activity against various bacterial strains | |

| Therapeutic Potential | Precursor for drug development |

Table 2: Antimicrobial Activity Results

| Compound Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Boc-Conjugate A | 12 | 10 |

| Boc-Conjugate B | 10 | 15 |

| Individual Amino Acid | 5 | 30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves chiral starting materials or stereospecific catalysts to achieve the desired (S)-configuration. A common approach includes:

Boc Protection : The amino group is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps .

Nitro Group Introduction : The 3-nitro-phenyl group is introduced via electrophilic aromatic substitution or coupling reactions under controlled conditions (e.g., nitration at low temperatures) .

Purification : Chiral HPLC or recrystallization is used to isolate the enantiomerically pure product (>99% ee) .

- Key Challenge : Avoiding racemization during acidic/basic conditions. Use mild deprotection agents (e.g., TFA in DCM) and monitor optical rotation .

Q. How does the meta-nitro substituent influence the compound’s reactivity compared to para-nitro analogs?

- Methodological Answer : The meta-nitro group creates distinct electronic and steric effects:

- Electronic Effects : The nitro group at the meta position reduces electron density on the phenyl ring less than para substitution, altering reactivity in nucleophilic aromatic substitutions .

- Steric Effects : The meta configuration allows for more planar interactions with enzyme active sites, as seen in comparative docking studies with para-nitro analogs .

- Experimental Validation : UV-Vis spectroscopy and Hammett plots can quantify electronic effects, while X-ray crystallography reveals steric constraints .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

- Case Study : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM in kinase assays) may arise from:

Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter the nitro group’s redox activity .

Protein Conformations : Use cryo-EM or molecular dynamics simulations to assess target flexibility. The meta-nitro group may favor binding to specific conformational states .

- Resolution Strategy : Standardize assays using TR-FRET (time-resolved fluorescence) with controls for nitro group reduction .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vivo studies?

- Degradation Pathways : The nitro group is prone to reduction under physiological conditions, forming an amine byproduct.

- Mitigation Methods :

Formulation : Encapsulate in liposomes or PEGylated nanoparticles to shield the nitro group .

Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the nitro group to slow reduction kinetics .

- Validation : Monitor stability via LC-MS over 24–72 hours in simulated biological fluids (PBS, pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.